These findings highlight the significant role of UDCA in the management of cholesterol gallstones, offering a non-surgical alternative for many patients.
Beyond gallstones, UDCA has shown promising effects in various cholestatic liver diseases, conditions characterized by impaired bile flow.
UDCA is the gold-standard treatment for PBC, an autoimmune disease affecting the bile ducts. Studies have shown that UDCA improves liver function tests, slows disease progression, and potentially reduces the need for liver transplantation [, ].
While not the first-line treatment, UDCA has been investigated for its potential benefit in PSC, another autoimmune disease affecting the bile ducts. Although evidence is still evolving, some studies suggest UDCA may improve liver function and symptoms in patients with PSC [].
Ursodeoxycholic acid, also known as ursodiol, is a secondary bile acid with the chemical formula and a molar mass of approximately 392.58 g/mol. It is primarily produced in the intestines through the metabolism of primary bile acids by intestinal bacteria and is also synthesized in the liver of certain species, notably bears from the genus Ursus. Ursodeoxycholic acid has gained attention for its therapeutic potential in treating liver and bile duct diseases, particularly due to its ability to improve bile flow and reduce cholesterol absorption .
Ursodiol's mechanism of action in different conditions varies slightly:
Ursodiol is generally well-tolerated with minimal side effects. Common side effects include diarrhea, abdominal pain, and fatigue. However, at high doses, it can cause diarrhea and worsen pre-existing liver disease []. UDCA is not flammable or explosive but should be stored in a cool, dry place away from direct sunlight.
Ursodeoxycholic acid undergoes several chemical transformations, particularly in the gut where it is formed from chenodeoxycholic acid through enzymatic processes. The key reactions include:
Ursodeoxycholic acid exhibits multiple biological activities:
Ursodeoxycholic acid can be synthesized through various methods:
Ursodeoxycholic acid is primarily used in clinical settings for:
Research has indicated that ursodeoxycholic acid interacts with various biological pathways:
Ursodeoxycholic acid shares structural similarities with several other bile acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Chenodeoxycholic Acid | 3α,7β-dihydroxy-5β-cholan-24-oic acid | Similar choleretic effects; less well-tolerated in humans |
Deoxycholic Acid | 3α,12-dihydroxy-5β-cholan-24-oic acid | More hydrophobic; associated with hepatotoxicity |
Lithocholic Acid | 3α-hydroxy-5β-cholan-24-oic acid | Highly toxic; induces DNA damage |
Ursodeoxycholic acid's unique beta orientation at the C7 position differentiates it from chenodeoxycholic and deoxycholic acids, contributing to its distinct biological effects and better tolerance in humans .
Ursodeoxycholic acid (UDCA), systematically named (3α,5β,7β)-3,7-dihydroxycholan-24-oic acid, has the molecular formula C₂₄H₄₀O₄ and a molecular weight of 392.57 g/mol . Its structure features a steroid nucleus with hydroxyl groups at positions 3α and 7β, distinguishing it from other bile acids (Figure 1).
Property | Value |
---|---|
Molecular Formula | C₂₄H₄₀O₄ |
Molecular Weight | 392.57 g/mol |
IUPAC Name | (3α,5β,7β)-3,7-dihydroxycholan-24-oic acid |
CAS Registry Number | 128-13-2 |
Figure 1: Structural diagram of UDCA highlighting hydroxyl groups at C3 (α) and C7 (β) positions .
UDCA is a 7β-epimer of chenodeoxycholic acid (CDCA), differing in the orientation of the hydroxyl group at position 7 (β vs. α) . This stereochemical distinction underpins its reduced hepatotoxicity and enhanced therapeutic efficacy compared to CDCA. Key stereochemical features include:
UDCA exhibits 10 stereocenters, contributing to its rigid, amphipathic structure . Its epimerization from CDCA occurs via bacterial metabolism in the colon or synthetic modification .
UDCA is sparingly soluble in water (20 mg/L) but highly soluble in polar organic solvents:
Solvent | Solubility (mg/mL) |
---|---|
Ethanol | 50 |
Dimethyl sulfoxide (DMSO) | 30 |
Chloroform | 30 |
Methanol | 30 |
UDCA belongs to the dihydroxy bile acid family, alongside CDCA, cholic acid (CA), and lithocholic acid (LCA). Key distinctions include:
Bile Acid | Hydroxyl Positions | Toxicity | Primary Source |
---|---|---|---|
Ursodeoxycholic acid | 3α, 7β | Low | Bear bile, synthetic |
Chenodeoxycholic acid | 3α, 7α | Moderate | Human liver, goose bile |
Cholic acid | 3α, 7α, 12α | Low | Human liver |
Lithocholic acid | 3α | High | Bacterial metabolism of CDCA |
UDCA’s 7β-hydroxyl group reduces membrane disruption and cytotoxicity compared to CDCA . It also lacks the 12α-hydroxyl group of CA, limiting its role in cholesterol solubilization .
Figure 2: X-ray diffraction pattern of UDCA single crystals showing monoclinic symmetry .
Ursodeoxycholic acid represents a secondary bile acid with unique biosynthetic origins that distinguish it from other bile acid metabolites in human physiology [2]. The endogenous production of ursodeoxycholic acid in humans occurs through a collaborative effort between host hepatic processes and gut microbiota-mediated biotransformation [26] [27]. Unlike primary bile acids such as cholic acid and chenodeoxycholic acid that are synthesized directly in hepatocytes from cholesterol, ursodeoxycholic acid formation requires bacterial enzymatic intervention in the gastrointestinal tract [4].
The primary biosynthetic pathway for ursodeoxycholic acid begins with chenodeoxycholic acid as the precursor substrate [1] [26]. Host hepatocytes synthesize chenodeoxycholic acid through the classical bile acid biosynthesis pathway involving cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase enzymes [26]. Following secretion into bile and subsequent delivery to the intestinal tract, chenodeoxycholic acid undergoes bacterial-mediated epimerization at the carbon-7 position [2] [4].
The conversion of chenodeoxycholic acid to ursodeoxycholic acid is facilitated by specific gut microbiota possessing 7-hydroxysteroid dehydrogenase enzymatic activity [26] [28]. This biotransformation involves the oxidation of the 7 alpha-hydroxyl group of chenodeoxycholic acid to form 7-oxo-lithocholic acid as an intermediate, followed by stereoselective reduction to generate the 7 beta-hydroxyl configuration characteristic of ursodeoxycholic acid [1] [4].
Among mammals, bears represent a unique exception to this general biosynthetic pattern, as they produce ursodeoxycholic acid at substantially higher concentrations exceeding 30 percent of total bile acid content [2]. The specific hepatic pathway responsible for this enhanced ursodeoxycholic acid production in ursidae remains incompletely characterized, though it occurs independently of bacterial intervention [2].
The gut microbiota species contributing to ursodeoxycholic acid biosynthesis include members of the genera Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii [26]. Additionally, Lachnospiraceae, Bifidobacterium, and Prevotella have been associated with elevated ursodeoxycholic acid levels in human fecal samples [26]. The abundance and activity of these bacterial populations directly influence the extent of chenodeoxycholic acid to ursodeoxycholic acid conversion in individual subjects [4] [26].
The enterohepatic circulation system maintains ursodeoxycholic acid concentrations through repeated cycling between the liver and intestinal tract [4]. Following absorption in the terminal ileum, ursodeoxycholic acid undergoes extensive conjugation with glycine and taurine in hepatocytes, forming glycoursodeoxycholic acid and tauroursodeoxycholic acid respectively [4]. These conjugated forms are subsequently secreted into bile and participate in multiple enterohepatic circulation cycles, typically occurring 2-3 times after each meal and 4-12 cycles per day [4].
Hydroxysteroid dehydrogenases represent the central enzymatic machinery responsible for ursodeoxycholic acid biosynthesis through stereoselective bile acid transformation [1] [7]. These nicotinamide adenine dinucleotide(phosphate)-dependent oxidoreductases catalyze the reversible interconversion of hydroxyl and keto groups at specific positions on steroid substrates [7] [28].
The enzymatic conversion of chenodeoxycholic acid to ursodeoxycholic acid requires the sequential action of two distinct hydroxysteroid dehydrogenases with complementary specificities [1] [5]. 7 alpha-hydroxysteroid dehydrogenase catalyzes the initial oxidative dehydrogenation of chenodeoxycholic acid, converting the 7 alpha-hydroxyl group to a ketone and producing 7-ketolithocholic acid as an intermediate [1]. Subsequently, 7 beta-hydroxysteroid dehydrogenase performs the stereoselective reduction of 7-ketolithocholic acid, generating ursodeoxycholic acid with the characteristic 7 beta-hydroxyl configuration [1] [12].
Both 7 alpha-hydroxysteroid dehydrogenase and 7 beta-hydroxysteroid dehydrogenase belong to the short-chain dehydrogenase/reductase superfamily, exhibiting molecular masses of approximately 30 kilodaltons and forming homodimeric or homotetrameric quaternary structures [1]. These enzymes demonstrate strict positional and stereochemical specificity, with 7 alpha-hydroxysteroid dehydrogenase exclusively oxidizing alpha-oriented hydroxyl groups at carbon-7, while 7 beta-hydroxysteroid dehydrogenase specifically reduces keto groups to beta-oriented hydroxyl configurations [1] [12].
The cofactor requirements for these enzymes show important distinctions that influence their biotechnological applications [1] [12]. 7 alpha-hydroxysteroid dehydrogenase utilizes either nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron acceptors during the oxidative reaction [1]. In contrast, 7 beta-hydroxysteroid dehydrogenase demonstrates preferential dependence on nicotinamide adenine dinucleotide phosphate for the reductive conversion, though some variants exhibit nicotinamide adenine dinucleotide specificity [1] [12].
Extensive screening efforts have identified numerous bacterial sources of 7 alpha-hydroxysteroid dehydrogenase with varying enzymatic properties and cofactor specificities [1]. Notable isolates include enzymes from Brevundimonas species with specific activity of 471.0 units per milligram, Comamonas testosteroni yielding approximately 185 units per milligram, and Eubacterium species producing 338 units per milligram [1]. These enzymes demonstrate substantial differences in cofactor preference, with some utilizing nicotinamide adenine dinucleotide while others require nicotinamide adenine dinucleotide phosphate [1].
The availability of 7 beta-hydroxysteroid dehydrogenase enzymes remains more limited compared to their alpha-oriented counterparts [1] [12]. Characterized enzymes include those from Clostridium absonum with specific activity of 65 units per milligram, Collinsella aerofaciens producing 30 units per milligram, and Ruminococcus gnavus yielding 23 units per milligram [1] [12]. Protein engineering approaches have been employed to enhance the catalytic properties of 7 beta-hydroxysteroid dehydrogenase, with engineered variants from Ruminococcus torques achieving improved specific activities of 46.8 units per milligram [1].
Kinetic characterization of purified 7 beta-hydroxysteroid dehydrogenase from Ruminococcus gnavus revealed preferential catalysis in the reductive direction, with substantially lower Michaelis constant and higher maximum velocity values for ursodeoxycholic acid formation compared to the reverse oxidative reaction [12]. The enzyme demonstrated optimal activity at 37 degrees Celsius and pH 6.0 for the reductive reaction, with thermal stability decreasing significantly above 50 degrees Celsius [12].
The crystal structure of 7 alpha-hydroxysteroid dehydrogenase from Clostridium absonum complexed with taurochenodeoxycholic acid and nicotinamide adenine dinucleotide phosphate reveals critical molecular interactions governing substrate binding and catalytic mechanism [28]. The tetrameric enzyme structure exhibits the characteristic alpha/beta folding pattern of short-chain dehydrogenase/reductase family members [28]. Structural analysis identified Arginine-38 as a key residue forming stable cation-pi interactions with the adenine ring of nicotinamide adenine dinucleotide phosphate, providing an anchor effect essential for cofactor binding [28].
Engineered bacterial systems have emerged as promising platforms for ursodeoxycholic acid production through metabolic engineering approaches that harness the catalytic power of hydroxysteroid dehydrogenases [14] [15]. Escherichia coli serves as the predominant host organism for these biotechnological applications due to its well-characterized genetics, rapid growth kinetics, and established fermentation protocols [1] [15].
The construction of recombinant Escherichia coli strains for ursodeoxycholic acid synthesis typically involves the heterologous expression of both 7 alpha-hydroxysteroid dehydrogenase and 7 beta-hydroxysteroid dehydrogenase enzymes under inducible promoter systems [15] [16]. A representative engineered strain designated UCA23 was constructed using three independent T7 promoters to control the expression of lactate dehydrogenase from Lactobacillus delbrueckii, glucose dehydrogenase from Priestia megaterium, 7 alpha-hydroxysteroid dehydrogenase from Escherichia coli, and 7 beta-hydroxysteroid dehydrogenase from Ruminococcus torques [15].
Large-scale fermentation strategies have been developed to support industrial-level ursodeoxycholic acid production using engineered bacterial systems [16] [42]. A 500-liter fermentor operation utilizing 300 liters of production medium achieved cell densities corresponding to optical density values of approximately 100 after 24 hours of cultivation [16]. The recombinant 7 alpha-hydroxysteroid dehydrogenase and 7 beta-hydroxysteroid dehydrogenase activities reached maximum levels of 13.6 units per milliliter and 7.6 units per milliliter respectively following isopropyl beta-D-1-thiogalactopyranoside induction [16].
Optimization of fermentation parameters significantly influences both enzyme production and biotransformation efficiency in engineered systems [15] [45]. Response surface methodology has been employed to optimize medium composition, with glycerol and yeast extract modifications to M9 medium providing enhanced cell growth and product conversion rates [45]. Temperature, pH, and organic solvent additions represent critical variables affecting whole-cell catalytic performance [15].
The biotransformation process utilizing engineered Escherichia coli demonstrates remarkable conversion efficiencies under optimized conditions [15] [18]. Whole-cell catalysis using strain UCA23 achieved 99 percent conversion of 100 millimolar chenodeoxycholic acid to ursodeoxycholic acid within 2 hours at the 2-liter scale [15]. This represents the highest reported conversion efficiency for high-concentration chenodeoxycholic acid substrates using microbial systems [15].
Cofactor regeneration systems play a crucial role in maintaining the driving force for ursodeoxycholic acid synthesis in engineered bacterial platforms [6] [18]. The coupling of glucose dehydrogenase and lactate dehydrogenase enables continuous regeneration of nicotinamide adenine dinucleotide phosphate and nicotinamide adenine dinucleotide respectively, supporting sustained enzymatic activity [6] [15]. Alternative cofactor regeneration approaches include formate dehydrogenase systems that can simultaneously regenerate both nicotinamide adenine dinucleotide phosphate and nicotinamide adenine dinucleotide [17] [40].
Cascade reaction strategies have been developed to maximize conversion efficiency through optimized enzyme ratios and reaction conditions [18]. A two-step reaction system using cofactor regeneration with individual expression of 7 beta-hydroxysteroid dehydrogenase from Olsenella species and 7 alpha-hydroxysteroid dehydrogenase achieved 90.25 percent conversion from chenodeoxycholic acid to ursodeoxycholic acid [18]. The incorporation of coupled enzymes for cofactor regeneration proved superior to coexpression systems in terms of overall conversion efficiency [18].
Fermentation scale-up from laboratory to industrial levels requires careful consideration of mass transfer limitations and mixing characteristics [16] [42]. Industrial-scale bioconversion utilizing 10 kilograms of chenodeoxycholic acid substrate with 2 kilograms of recombinant 7 alpha-hydroxysteroid dehydrogenase and 3 kilograms of 7 beta-hydroxysteroid dehydrogenase in 500 kilograms of aqueous phosphate buffer achieved substantial product formation within 10 hours at 37 degrees Celsius [16].
Chemoenzymatic synthesis strategies combine the selectivity of enzymatic catalysis with the efficiency of chemical transformations to achieve industrial-scale ursodeoxycholic acid production [17] [19]. These hybrid approaches typically employ enzymatic steps for stereoselective transformations while utilizing chemical methods for substrate preparation and product purification [3] [19].
The most established chemoenzymatic route involves the reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid using engineered hydroxysteroid dehydrogenases, followed by chemical conversion to the final ursodeoxycholic acid product [17] [29]. This pathway circumvents the costly epimerization step required in purely chemical syntheses while maintaining high overall yields [17].
Multi-enzymatic one-pot reduction systems have been developed to streamline the chemoenzymatic process [17] [29]. A representative system employs 7 beta-hydroxysteroid dehydrogenase from Collinsella aerofaciens and 3 alpha-hydroxysteroid dehydrogenase from Comamonas testosteroni to achieve complete conversion of 100 millimolar dehydrocholic acid to 12-keto-ursodeoxycholic acid within 4.5 hours [17]. The incorporation of glucose dehydrogenase from Bacillus subtilis for cofactor regeneration enables sustained enzymatic activity throughout the biotransformation [17].
Whole-cell biocatalyst systems offer advantages over purified enzyme approaches in terms of cofactor availability and enzyme stability [29] [30]. Engineered Escherichia coli strains expressing multiple hydroxysteroid dehydrogenases demonstrate superior performance for dehydrocholic acid bioconversion, achieving 72 millimolar substrate conversion within 1 hour without external cofactor addition [30]. The pH dependence of whole-cell bioreduction requires careful optimization, with optimal conversion occurring in slightly acidic conditions where dehydrocholic acid forms a suspension [30].
Flow reactor technology represents an emerging approach for continuous ursodeoxycholic acid production using chemoenzymatic methods [38]. These systems enable precise control of residence time, temperature, and substrate concentration while minimizing enzyme requirements [38]. Recent implementations of flow reactors for chenodeoxycholic acid epimerization achieved yields of 99 percent with productivity rates of 88.5 grams per liter per day [38].
The integration of P450 monooxygenase systems opens alternative chemoenzymatic pathways starting from lithocholic acid substrates [31] [32]. Engineered cytochrome P450 monooxygenase CYP107D1 variants demonstrate regioselective 7 beta-hydroxylation of lithocholic acid to produce ursodeoxycholic acid directly [31] [32]. The triple mutant F84Q/S240A/V291G exhibits nearly perfect regio- and stereoselectivity, producing 10-fold higher ursodeoxycholic acid levels compared to single mutant variants [31].
Industrial-scale chemoenzymatic processes must address enzyme cost and stability considerations [38]. The use of immobilized enzyme systems and enzyme recycling strategies can significantly reduce production costs while maintaining catalytic efficiency [38]. Lyophilized whole-cell preparations containing recombinant hydroxysteroid dehydrogenases provide a practical compromise between enzyme stability and economic feasibility for large-scale applications [38].
Process integration strategies combine multiple enzymatic steps with downstream purification to achieve high-purity ursodeoxycholic acid products [19]. A six-step chemoenzymatic process starting from phytosterol-derived precursors achieved an overall yield of 57 percent while incorporating palladium-catalyzed and hydroxysteroid dehydrogenase-catalyzed hydrogenation steps [19]. The developed process demonstrates cost-effectiveness and suitability for large-scale production with pharmaceutical-grade quality standards [19].
The purification of ursodeoxycholic acid from biotechnological production systems presents significant technical challenges that directly impact process economics and product quality [20] [22]. Contamination with structurally similar bile acid impurities, incomplete substrate conversion, and the presence of bacterial metabolites complicate downstream processing requirements [23] [25].
Structural similarity between ursodeoxycholic acid and related bile acids creates substantial purification difficulties [22] [25]. The presence of chenodeoxycholic acid, 7-ketolithocholic acid, and positional isomers requires sophisticated separation techniques to achieve pharmaceutical-grade purity [22] [25]. Traditional crystallization methods often prove insufficient for removing these closely related impurities, necessitating more advanced purification strategies [25].
The formation of 22-ene-ursodeoxycholic acid impurities during chemical synthesis steps poses particular challenges for product purification [22]. This impurity affects the pharmaceutical efficacy of ursodeoxycholic acid and requires specialized removal procedures [22]. A purification method utilizing n-butanol and potassium hydroxide under reduced pressure distillation conditions has been developed to eliminate this specific contaminant [22].
Yield optimization in biotechnological systems is constrained by cofactor balance limitations and enzymatic equilibrium considerations [23] [38]. The incomplete conversion of chenodeoxycholic acid to ursodeoxycholic acid often results from insufficient nicotinamide adenine dinucleotide phosphate availability, leading to accumulation of 7-ketolithocholic acid intermediates [23]. Addressing this limitation requires enhanced cofactor regeneration systems or modification of enzyme cofactor specificities [23].
Scale-up effects introduce additional complexity to yield optimization efforts [20]. Emulsification phenomena, incomplete mixing, and mass transfer limitations become pronounced during process scale-up, potentially reducing overall conversion efficiency [20]. The development of improved mixing strategies and reactor design modifications is essential for maintaining laboratory-scale performance at industrial volumes [20].
Purification process optimization has been addressed through systematic approaches including response surface methodology and design of experiments [21]. Central composite design studies examining phospholipid-to-drug ratio, reaction temperature, and reaction time identified optimal conditions achieving 85.12 percent yield for ursodeoxycholic acid complex formation [21]. The polynomial equations derived from these studies enable prediction of optimal processing parameters [21].
Amine salt formation represents an effective strategy for ursodeoxycholic acid purification, offering superior selectivity compared to traditional crystallization methods [25]. The treatment of crude ursodeoxycholic acid with secondary amine bases such as dimethylamine, diethylamine, or N,N-diisopropylamine produces selective salt formations that facilitate impurity removal [25]. Subsequent hydrolysis with inorganic bases and acidification yields high-purity ursodeoxycholic acid products [25].
Crystallization optimization using ketone and ester solvents provides an alternative approach for achieving pharmaceutical-grade purity [25]. Systematic evaluation of solvent systems and crystallization conditions enables the development of robust purification protocols suitable for industrial implementation [25]. The selection of appropriate crystallization solvents significantly influences both yield and purity of the final product [25].
The economic impact of purification challenges necessitates integrated process design approaches that consider both upstream biotransformation efficiency and downstream processing requirements [38]. Process analytical technology and real-time monitoring systems enable optimization of both yield and purity parameters simultaneously [38]. The development of more selective biotransformation systems with reduced impurity formation represents a strategic approach to minimizing purification burdens [38].
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